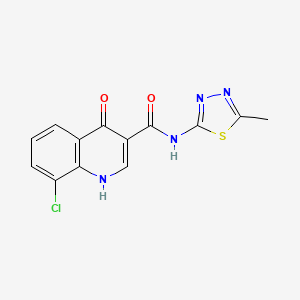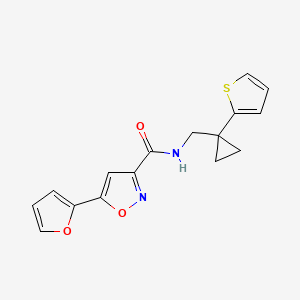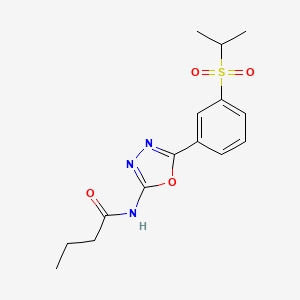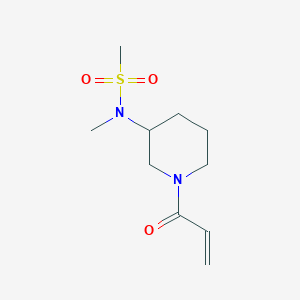
8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 8-position, a hydroxy group at the 4-position, and a carboxamide group linked to a 1,3,4-thiadiazole ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Wirkmechanismus
Target of Action
The compound “8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinoline derivatives are known to exhibit antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .
Mode of Action
Quinoline derivatives often interact with their targets by forming chelate complexes . The exact mode of action for “this compound” would depend on its specific target.
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. Given its classification as a quinoline derivative, it might have antimicrobial or antiviral effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination at the 8-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Carboxamide Formation: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine, such as 5-methyl-1,3,4-thiadiazole-2-amine, under conditions that facilitate amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The chloro group at the 8-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the quinoline core and the thiadiazole ring suggests possible antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its chemical reactivity makes it a valuable intermediate in the synthesis of various industrial products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloro-4-hydroxyquinoline-3-carboxamide: Lacks the thiadiazole ring, which may reduce its biological activity.
4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
8-chloro-4-hydroxyquinoline: Lacks both the carboxamide and thiadiazole groups, significantly altering its chemical and biological properties.
Uniqueness
The combination of the chloro, hydroxy, carboxamide, and thiadiazole groups in 8-chloro-4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide makes it unique. This specific arrangement of functional groups enhances its chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
8-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-6-17-18-13(21-6)16-12(20)8-5-15-10-7(11(8)19)3-2-4-9(10)14/h2-5H,1H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHFXBRQGCUKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-oxo-2-(4-phenylpiperazino)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2618029.png)


![N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide](/img/structure/B2618037.png)

![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2618040.png)
![2-Chloro-N-methyl-N-[(3R,4R)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]acetamide](/img/structure/B2618042.png)

![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2618044.png)
![3,4-dimethyl-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2618045.png)

![2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B2618048.png)
![3-methyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide](/img/structure/B2618050.png)
